N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide
Description
N-[2-(4-Fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide is a bifunctional sulfonamide derivative characterized by a fluorobenzenesulfonyl group, a thiophene ring, and dimethoxy-substituted benzene.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]-3,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO6S3/c1-27-17-10-9-16(12-18(17)28-2)31(25,26)22-13-20(19-4-3-11-29-19)30(23,24)15-7-5-14(21)6-8-15/h3-12,20,22H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXYZEFCPCDYQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 4-fluorobenzenesulfonyl chloride and 3,4-dimethoxybenzenesulfonamide. These intermediates are then reacted under controlled conditions to form the final product.
- Step 1: Preparation of 4-fluorobenzenesulfonyl chloride:
- React 4-fluorobenzenesulfonyl chloride with thiophene-2-yl-ethylamine in the presence of a base such as triethylamine.
- Reaction conditions: Room temperature, inert atmosphere (e.g., nitrogen).
- Step 2: Preparation of 3,4-dimethoxybenzenesulfonamide:
- React 3,4-dimethoxybenzenesulfonyl chloride with ammonia or an amine.
- Reaction conditions: Room temperature, solvent (e.g., dichloromethane).
- Step 3: Coupling Reaction:
- Combine the intermediates from steps 1 and 2 in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
- Reaction conditions: Room temperature, inert atmosphere, solvent (e.g., dichloromethane).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
- Oxidation:
- Common reagents: Potassium permanganate, hydrogen peroxide.
- Major products: Oxidized derivatives of the thiophene and benzene rings.
- Reduction:
- Common reagents: Sodium borohydride, lithium aluminum hydride.
- Major products: Reduced forms of the sulfonyl and nitro groups.
- Substitution:
- Common reagents: Halogenating agents, nucleophiles.
- Major products: Substituted derivatives at the benzene or thiophene rings.
Scientific Research Applications
N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide has a wide range of scientific research applications:
- Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
- Biology:
- Investigated for its potential as a biochemical probe.
- Used in studies involving enzyme inhibition and protein binding.
- Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
- Studied for its ability to interact with specific molecular targets in the body.
- Industry:
- Utilized in the development of advanced materials, such as polymers and coatings.
- Investigated for its potential use in electronic devices and sensors.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
Comparison with Similar Compounds
Target Compound:
- Core : Dual sulfonamide groups (4-fluorobenzenesulfonyl and 3,4-dimethoxybenzenesulfonamide).
- Heterocycle : Thiophene-2-yl group.
- Substituents : 4-Fluoro (electron-withdrawing), 3,4-dimethoxy (electron-donating).
Analogous Compounds:
- Core : 1,2,4-Triazole-3-thione.
- Substituents : Halogenated phenylsulfonyl (X = H, Cl, Br) and 2,4-difluorophenyl.
- Key Difference : Thione (C=S) group vs. sulfonamide (SO₂NH) in the target compound. Tautomerism between thiol and thione forms is observed .
(S)-N-{1-[5-(4-Chlorobenzylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}-4-methyl-benzenesulfonamide ():
- Core : 1,3,4-Oxadiazole with sulfanyl and sulfonamide groups.
- Substituents : 4-Chlorobenzyl, methylbenzenesulfonamide.
- Key Difference : Oxadiazole ring (electron-deficient) vs. thiophene (electron-rich) in the target compound .
N-[4-(3-Chloro-4-fluorophenylamino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)-2(E)-butenamide (): Core: Quinoline with chloro-fluoro substitution. Substituents: Ethoxy, cyano, dimethylamino. Key Difference: Extended aromatic system (quinoline) vs. smaller thiophene in the target compound .
N-(4-Methoxyphenyl)benzenesulfonamide ():
- Core : Single sulfonamide group.
- Substituents : 4-Methoxyphenyl.
- Key Difference : Simpler structure lacking heterocycles or fluorinated groups compared to the target compound .
Spectral and Physicochemical Properties
Bioactivity Implications
While bioactivity data for the target compound is unavailable, structural analogs suggest:
Biological Activity
N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 490.6 g/mol. Its structure includes a fluorobenzene sulfonyl moiety, a thiophene ring, and methoxy-substituted benzene, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H23FN2O5S2 |
| Molecular Weight | 490.6 g/mol |
| CAS Number | 896328-14-6 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymatic pathways and molecular targets. Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, particularly those associated with cancer cell proliferation and glycolysis. The presence of the sulfonamide group enhances its ability to form hydrogen bonds with target enzymes, potentially leading to altered enzyme kinetics.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. In vitro studies have demonstrated that such compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting metabolic pathways critical for tumor survival.
- Cell Line Studies :
- Glioblastoma Multiforme (GBM) : In studies focusing on GBM cells, the compound showed potent inhibition of glycolysis, leading to reduced ATP production and increased cell death rates under hypoxic conditions .
- Breast Cancer : Similar compounds have been shown to reduce cell viability in breast cancer cell lines by targeting specific signaling pathways related to cell survival and proliferation.
Enzymatic Inhibition
The compound is believed to act as an inhibitor of key enzymes involved in metabolic processes:
- Hexokinase Inhibition : Studies suggest that it may inhibit hexokinase activity, a critical enzyme in the glycolytic pathway. This inhibition can lead to decreased glucose metabolism in cancer cells, thereby limiting their energy supply .
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds:
- A study on fluorinated derivatives indicated that modifications at the C-2 position significantly enhanced cytotoxicity against cancer cells. These derivatives demonstrated lower IC50 values compared to their non-fluorinated counterparts, suggesting improved potency .
- Another investigation highlighted the potential for these compounds to modulate metabolic pathways in hypoxic tumor environments, making them promising candidates for targeted cancer therapies .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide?
- The compound can be synthesized via a multi-step approach:
Sulfonamide formation : React 4-fluorobenzenesulfonyl chloride with a thiophene-containing amine intermediate (e.g., 2-aminoethylthiophene) under basic conditions (e.g., triethylamine in dichloromethane) .
Coupling reactions : Introduce the 3,4-dimethoxybenzene sulfonamide group using nucleophilic substitution or amidation, ensuring controlled stoichiometry to avoid side products .
- Purification typically involves column chromatography or recrystallization using solvents like ethanol or acetonitrile .
Q. How can structural characterization of this compound be optimized using crystallography and spectroscopy?
- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve the molecular structure, focusing on sulfonamide and thiophene ring conformations. High-resolution data (e.g., <1.0 Å) improves accuracy .
- Spectroscopy :
- NMR : Assign peaks using 2D techniques (e.g., HSQC, HMBC) to confirm sulfonamide linkages and methoxy group positions .
- Mass spectrometry : Employ high-resolution ESI-MS to verify molecular weight and fragmentation patterns .
Q. What preliminary biological screening assays are suitable for this compound?
- Enzyme inhibition : Test against kinases or sulfotransferases due to the sulfonamide moiety, using fluorometric assays (e.g., ADP-Glo™) .
- Antimicrobial activity : Conduct MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) in Mueller-Hinton broth .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Substituent variation : Systematically modify the fluorobenzenesulfonyl group (e.g., replace F with Cl or CF3) and thiophene substituents to assess impacts on target binding .
- Pharmacokinetic optimization : Introduce polar groups (e.g., hydroxyl, carboxyl) to the dimethoxybenzene ring to enhance solubility while monitoring logP via HPLC .
Q. How should researchers resolve contradictions in reported biological activity data for sulfonamide-thiophene hybrids?
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293, HepG2) to rule out cell-specific effects .
- Target selectivity profiling : Use proteome-wide affinity chromatography to identify off-target interactions that may explain variability .
Q. What computational methods are effective for predicting binding modes of this compound with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with sulfotransferases or GPCRs, prioritizing docking poses with hydrogen bonds to sulfonamide oxygen atoms .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes, focusing on fluorine-mediated hydrophobic interactions .
Q. How can crystallization conditions be optimized to obtain high-quality diffraction data?
- Solvent screening : Test solvent mixtures (e.g., DMSO:water, acetone:hexane) via vapor diffusion. For sulfonamides, 70% ethanol often yields suitable crystals .
- Temperature gradients : Use slow cooling (0.5°C/hour) from 60°C to 4°C to reduce lattice defects .
Q. What strategies mitigate metabolic instability in vivo for sulfonamide-based compounds?
- Metabolite identification : Incubate with liver microsomes and use LC-MS/MS to detect oxidative metabolites. Block vulnerable sites (e.g., thiophene α-positions) via methylation .
- Prodrug design : Mask sulfonamide groups with ester-linked promoieties to enhance bioavailability .
Methodological Tables
Table 1: Key Synthetic Intermediates and Conditions
| Step | Reagent/Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Sulfonamide formation | 4-Fluorobenzenesulfonyl chloride, Et₃N, DCM, 0°C → RT | 78 | 95% |
| Thiophene coupling | 2-(Thiophen-2-yl)ethylamine, DMF, 60°C, 12h | 65 | 92% |
Table 2: Biological Activity Data (Example)
| Assay | IC₅₀ (μM) | Target | Reference |
|---|---|---|---|
| Kinase X inhibition | 0.45 ± 0.12 | ATP-binding pocket | |
| Antimicrobial (S. aureus) | 8.2 ± 1.3 | Cell wall synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
